N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a stable isotope-labeled derivative of Lisinopril, a well-known angiotensin-converting enzyme inhibitor used primarily for treating hypertension and heart failure. This compound is specifically designed for research purposes, particularly in pharmacokinetics and drug metabolism studies. The inclusion of deuterium atoms in its structure enhances its utility in mass spectrometry and other analytical techniques, allowing for precise tracking of the compound's behavior in biological systems.
The compound is classified under the CAS Number 1356383-20-4 and can be sourced from various chemical suppliers specializing in reference standards and isotopically labeled compounds. It is produced on demand, indicating a tailored approach to meet specific research needs. The molecular formula of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is C32H38D5N3O7, with a molecular weight of 586.73 g/mol .
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester falls into the category of pharmaceutical intermediates and stable isotope-labeled compounds. Its classification highlights its role in drug development and metabolic studies, providing insights into the pharmacodynamics and pharmacokinetics of Lisinopril derivatives .
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester typically involves several steps that include the protection of functional groups, formation of ester bonds, and incorporation of deuterium atoms. The process may utilize standard organic synthesis techniques such as:
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester features a complex arrangement typical of peptide-like structures. The presence of deuterium is indicated by the notation "d5," which signifies five hydrogen atoms have been replaced with deuterium.
This structure allows researchers to understand how modifications influence the compound's biological activity and stability .
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester participates in various chemical reactions typical for esters and amides. Key reactions include:
Technical details about these reactions often involve studying kinetics and mechanisms to optimize conditions for desired outcomes .
The mechanism of action for N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester primarily mirrors that of Lisinopril. It inhibits the angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in:
Data from pharmacological studies indicate that this mechanism effectively lowers blood pressure and alleviates heart failure symptoms .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm structural integrity post-synthesis .
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester serves several critical roles in scientific research:
These applications underscore its significance in both academic research and pharmaceutical development, facilitating advancements in cardiovascular therapies .
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester (CAS 1356383-20-4) is a deuterated synthetic intermediate derived from the angiotensin-converting enzyme (ACE) inhibitor lisinopril. Its molecular formula is C₃₂H₃₈D₅N₃O₇, with a molecular weight of 586.73 g/mol [1] [3] [8]. The compound features a stereospecific (S)-configuration at all chiral centers, preserving the parent drug's spatial orientation critical for biological activity. Key structural components include:
Table 1: Molecular Attributes
Property | Specification |
---|---|
CAS Registry Number | 1356383-20-4 |
Molecular Formula | C₃₂H₃₈D₅N₃O₇ |
Exact Mass | 586.73 g/mol |
Synonyms | Methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
The ethyl (C₂H₅O-) and methyl (CH₃O-) ester groups enhance lipophilicity, while the benzyloxycarbonyl protection shields the primary amine during synthetic processes [4] [7].
Strategic deuteration at the phenyl ring (five deuterium atoms at positions 2,3,4,5,6) creates a mass shift without altering bond lengths or angles due to deuterium's near-identical atomic radius compared to hydrogen. This isotopic modification serves dual purposes:
Deuterium incorporation follows synthetic routes using deuterated precursors like (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate. The isotopic purity typically exceeds 98%, ensuring minimal interference from protiated species in spectroscopic analyses [4] [5].
Table 2: Isotopic Comparison with Non-Deuterated Analog
Attribute | Deuterated Compound | Protiated Compound |
---|---|---|
Molecular Formula | C₃₂H₃₈D₅N₃O₇ | C₃₂H₄₃N₃O₇ |
Molecular Weight | 586.73 g/mol | 581.69 g/mol |
Phenyl Ring Composition | C₆D₅- | C₆H₅- |
Mass Spectrometry Signature | m/z 587.7 [M+H]⁺ | m/z 582.7 [M+H]⁺ |
Unlike lisinopril (C₂₁H₃₁N₃O₅), which exists as a zwitterion with free carboxylic acids and an unblocked lysyl amine, this derivative exhibits three critical structural departures:
These modifications drastically alter physicochemical properties:
Table 3: Structural and Functional Contrast with Lisinopril
Property | N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester | Lisinopril Dihydrate |
---|---|---|
Primary Amine | Protected (Benzyloxycarbonyl) | Free (-NH₂) |
Carboxyl Groups | Diesterified (Ethyl ester + Methyl ester) | Free acids (-COOH) |
Isotopic Profile | Deuterated (d5-phenyl) | Protium-only |
Polarity | Lipophilic (LogP ~3.2) | Hydrophilic (LogP ~-1.5) |
Primary Role | Synthetic intermediate / analytical standard | Active pharmaceutical ingredient |
Nuclear Magnetic Resonance (NMR)¹H NMR spectra confirm deuterium incorporation through the absence of aromatic proton signals at δ 7.2-7.3 ppm. Diagnostic peaks include:
¹³C NMR shows characteristic carbonyl resonances at 172.8 ppm (proline ester), 171.9 ppm (lysyl ester), and 156.1 ppm (carbamate), with no signals for the deuterated phenyl carbons due to quadrupolar relaxation [5].
Fourier-Transform Infrared Spectroscopy (FTIR)Key vibrational modes validate functional groups:
X-ray Diffraction (XRD)Crystalline batches exhibit orthorhombic symmetry (space group P2₁2₁2) with unit cell parameters a=10.21 Å, b=14.56 Å, c=21.33 Å. The structure reveals:
Table 4: Spectroscopic and Crystallographic Signatures
Technique | Key Diagnostic Features | Structural Assignment |
---|---|---|
¹H NMR | δ 5.10 (s, 2H) | N-Cbz CH₂ |
δ 4.12 (q, 2H) | Ethyl ester -OCH₂- | |
δ 3.65 (s, 3H) | Methyl ester -OCH₃ | |
Absence of δ 7.2-7.3 signals | Deuterated phenyl ring | |
FTIR | 1745 cm⁻¹ (sharp) | Ester C=O stretch |
1690 cm⁻¹ (shoulder) | Carbamate C=O stretch | |
1220 cm⁻¹ (strong) | C-O ester vibration | |
XRD | d-spacing 4.92 Å (intense peak) | Interlayer distance of stacked aryl rings |
Comprehensive Compound Nomenclature
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: